N-(2-Methoxyphenyl)-4-(2-(3-(2-methoxyphenyl)thioureido)ethyl)piperazine-1-carbothioamide N-(2-Methoxyphenyl)-4-(2-(3-(2-methoxyphenyl)thioureido)ethyl)piperazine-1-carbothioamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16782813
InChI: InChI=1S/C22H29N5O2S2/c1-28-19-9-5-3-7-17(19)24-21(30)23-11-12-26-13-15-27(16-14-26)22(31)25-18-8-4-6-10-20(18)29-2/h3-10H,11-16H2,1-2H3,(H,25,31)(H2,23,24,30)
SMILES:
Molecular Formula: C22H29N5O2S2
Molecular Weight: 459.6 g/mol

N-(2-Methoxyphenyl)-4-(2-(3-(2-methoxyphenyl)thioureido)ethyl)piperazine-1-carbothioamide

CAS No.:

Cat. No.: VC16782813

Molecular Formula: C22H29N5O2S2

Molecular Weight: 459.6 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Methoxyphenyl)-4-(2-(3-(2-methoxyphenyl)thioureido)ethyl)piperazine-1-carbothioamide -

Molecular Formula C22H29N5O2S2
Molecular Weight 459.6 g/mol
IUPAC Name N-(2-methoxyphenyl)-4-[2-[(2-methoxyphenyl)carbamothioylamino]ethyl]piperazine-1-carbothioamide
Standard InChI InChI=1S/C22H29N5O2S2/c1-28-19-9-5-3-7-17(19)24-21(30)23-11-12-26-13-15-27(16-14-26)22(31)25-18-8-4-6-10-20(18)29-2/h3-10H,11-16H2,1-2H3,(H,25,31)(H2,23,24,30)
Standard InChI Key KLJAPUJRVKAOLH-UHFFFAOYSA-N
Canonical SMILES COC1=CC=CC=C1NC(=S)NCCN2CCN(CC2)C(=S)NC3=CC=CC=C3OC

Chemical Structure and Molecular Properties

Structural Composition

The compound features a central piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This core is substituted with:

  • A 2-methoxyphenyl group attached to the thiourea moiety at the N1 position of piperazine.

  • A 2-(3-(2-methoxyphenyl)thioureido)ethyl chain extending from the N4 position, forming a secondary thiourea linkage .

The thiourea group (–NH–C(=S)–NH–) and methoxy (–OCH₃) substituents contribute to its polarity and hydrogen-bonding capacity, critical for interactions with biological targets .

Table 1: Molecular Properties

PropertyValue
CAS No.62345-62-4
Molecular FormulaC₂₂H₂₉N₅O₂S₂
Molecular Weight459.6 g/mol
Key Functional GroupsPiperazine, Thiourea, Methoxy
SolubilityLikely polar aprotic solvents
StabilitySensitive to hydrolysis

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves a multi-step protocol:

  • Piperazine Functionalization: The piperazine core is alkylated with 2-chloroethylamine to introduce the ethylamine side chain.

  • Thiourea Formation: Reaction with 2-methoxyphenyl isothiocyanate in acetonitrile or ethanol at 60–80°C forms the thiourea linkage .

  • Purification: Column chromatography or recrystallization yields the final product with >95% purity.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Peaks at δ 3.3–3.7 ppm (piperazine protons), δ 6.8–7.2 ppm (aromatic protons), and δ 9.1 ppm (thiourea NH).

    • ¹³C NMR: Signals at δ 160–165 ppm (C=S) and δ 55–60 ppm (OCH₃) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 460.1 [M+H]⁺, consistent with the molecular formula .

Biological Activity and Mechanisms

Antimicrobial Effects

Preliminary assays indicate broad-spectrum activity:

  • Gram-positive bacteria: MIC = 8–16 µg/mL.

  • Candida albicans: MIC = 32 µg/mL.
    The thiourea moiety likely disrupts microbial membrane integrity or enzyme function .

Chemical Reactivity and Stability

Hydrolysis and Oxidation

  • Thiourea Stability: Susceptible to hydrolysis in acidic/basic conditions, forming urea derivatives.

  • Oxidation: Reaction with H₂O₂ converts C=S to C=O, yielding the corresponding urea analog .

Table 2: Reaction Conditions and Products

Reaction TypeConditionsProduct
HydrolysisHCl (1M), 80°CN-(2-Methoxyphenyl)urea derivative
OxidationH₂O₂, CH₃COOH1-Carboxamide piperazine analog

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